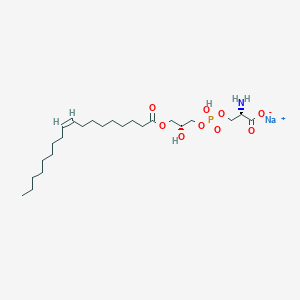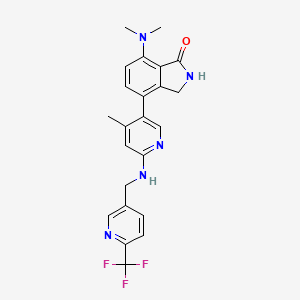
Rage/sert-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rage/sert-IN-1 is a potent and orally active inhibitor of advanced glycation end products (RAGE) and serotonin transporter (SERT). It has demonstrated significant neuroprotective effects against amyloid-beta (Aβ) 25-35-induced neuronal damage and alleviates depressive behavior in mice . This compound is particularly useful for researching the comorbidity of Alzheimer’s disease and depression .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Rage/sert-IN-1 involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and final coupling reactions. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Rage/sert-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Rage/sert-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RAGE and SERT.
Biology: Investigated for its neuroprotective effects and its role in alleviating depressive behavior.
Medicine: Explored for its potential therapeutic effects in treating Alzheimer’s disease and depression.
Industry: Utilized in the development of new drugs targeting RAGE and SERT
Wirkmechanismus
Rage/sert-IN-1 exerts its effects by inhibiting the activity of RAGE and SERT. The inhibition of RAGE prevents the binding of advanced glycation end products, thereby reducing inflammation and neuronal damage. The inhibition of SERT increases the availability of serotonin in the synaptic cleft, which helps alleviate depressive symptoms .
Vergleich Mit ähnlichen Verbindungen
Rage/sert-IN-1 is unique in its dual inhibition of RAGE and SERT. Similar compounds include:
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its dual inhibition properties.
Eigenschaften
Molekularformel |
C38H41ClN4OS |
|---|---|
Molekulargewicht |
637.3 g/mol |
IUPAC-Name |
3-[4-[4-[5-butyl-4-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-yl]piperidin-1-yl]butyl]-1-methylindole-5-carbonitrile |
InChI |
InChI=1S/C38H41ClN4OS/c1-3-4-8-36-37(28-10-14-32(15-11-28)44-33-16-12-31(39)13-17-33)41-38(45-36)29-19-22-43(23-20-29)21-6-5-7-30-26-42(2)35-18-9-27(25-40)24-34(30)35/h9-18,24,26,29H,3-8,19-23H2,1-2H3 |
InChI-Schlüssel |
SYSZRZAQHLUSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N=C(S1)C2CCN(CC2)CCCCC3=CN(C4=C3C=C(C=C4)C#N)C)C5=CC=C(C=C5)OC6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



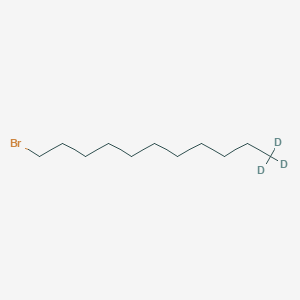
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
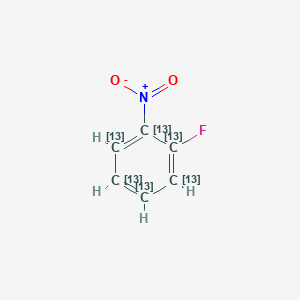

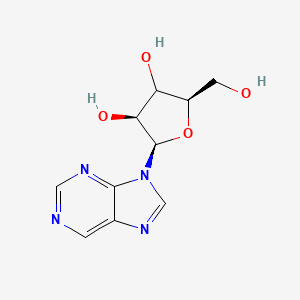
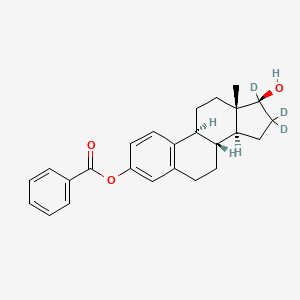
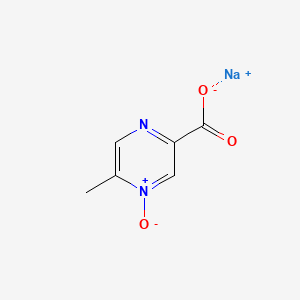
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
